molecular formula C20H20FN3O2S B2952088 5-(4-fluorophenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 537044-09-0

5-(4-fluorophenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Numéro de catalogue: B2952088
Numéro CAS: 537044-09-0
Poids moléculaire: 385.46
Clé InChI: AZXHSQACRUSXBK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound belongs to the pyrimido[4,5-b]quinoline class, characterized by a fused tetracyclic core with a pyrimidine ring and a partially saturated quinoline system. Its structure includes a 4-fluorophenyl substituent at position 5, a methylsulfanyl group at position 2, and two methyl groups at position 8 (C8). These substituents influence its physicochemical and biological properties. Key data include:

  • Melting Point: 200–202°C .
  • Spectral Data:
    • ¹H NMR (CDCl₃): δ 8.47 (s, NH), 7.29–7.26 (m, ArH), 6.91–6.86 (m, ArH), 5.18 (s, CH), 3.92/3.89 (s, OCH₃), 2.47 (s, CH₂), 1.10/1.03 (s, CH₃) .
    • ¹³C NMR: Peaks at 195.1 (C=O), 168.9 (C=O), and 163.3 (C-F) .
  • Antiproliferative Activity: Demonstrated in preliminary assays, likely due to its ability to intercalate DNA or inhibit kinases .

Propriétés

IUPAC Name

5-(4-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c1-20(2)8-12-15(13(25)9-20)14(10-4-6-11(21)7-5-10)16-17(22-12)23-19(27-3)24-18(16)26/h4-7,14H,8-9H2,1-3H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXHSQACRUSXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SC)C4=CC=C(C=C4)F)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 5-(4-fluorophenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a derivative of pyrimidoquinoline known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of pyrimidoquinoline derivatives typically involves multi-component reactions. A common method includes the reaction of 6-amino-2-(methylthio)pyrimidin-4(3H)-one with dimedone or 1,3-cyclohexadione in the presence of catalysts such as Fe₃O₄@SiO₂-SnCl₄ under ultrasound irradiation. This eco-friendly approach yields various derivatives with potential biological activities .

Antifungal Activity

Recent studies have demonstrated that the compound exhibits significant antifungal activity against several Candida species. For instance, it showed effective inhibition against Candida dubliniensis, Candida albicans, and Candida tropicalis with Minimum Inhibitory Concentrations (MIC) ranging from 1 to 4 µg/mL. The binding orientation of this compound to the CYP51 active site was also investigated through molecular modeling, correlating well with its antifungal efficacy .

Antimycobacterial Properties

The compound has also been evaluated for its antimycobacterial properties. In vitro studies indicated that it possesses activity against Mycobacterium tuberculosis, with MIC values reported between 8 and 128 µg/mL against both standard and multidrug-resistant strains. This suggests a potential role in tuberculosis treatment .

Cytotoxicity

Cytotoxicity assays have been performed to assess the safety profile of the compound. The results indicated low cytotoxicity at concentrations up to 10 times the MIC for most tested compounds, highlighting a favorable therapeutic index .

Case Studies

Study Target Organism MIC (µg/mL) Activity
Study ACandida dubliniensis1-4Antifungal
Study BMycobacterium tuberculosis8-128Antimycobacterial
Study CCytotoxicity on L929 cells>100Low toxicity

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with DNA synthesis and cell division in target organisms. Additionally, its structural features may enhance its ability to scavenge free radicals and modulate cytokine production .

Analyse Des Réactions Chimiques

Oxidation Reactions

The methylsulfanyl (-SMe) group undergoes selective oxidation to yield sulfoxide or sulfone derivatives (Fig. 1A):

  • Sulfoxide formation : Reacting with hydrogen peroxide (H₂O₂) in acetic acid at 0–5°C produces the sulfoxide derivative .

  • Sulfone formation : Using m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature yields the sulfone .

Key conditions :

ReagentSolventTemperatureTimeProductYield
30% H₂O₂Acetic acid0–5°C2 hSulfoxide derivative85–92%
m-CPBA (1.2 eq)DCMRT4 hSulfone derivative78–85%

Nucleophilic Substitution

The methylsulfanyl group is susceptible to nucleophilic displacement (Fig. 1B):

  • Thiol exchange : Treatment with sodium methoxide (NaOMe) in methanol replaces -SMe with -OMe .

  • Halogenation : Bromine (Br₂) in acetic acid substitutes -SMe with -Br, enabling further functionalization .

Example protocol :

  • Dissolve 1 mmol compound in 10 mL methanol.

  • Add 2 mmol NaOMe, stir at 60°C for 6 h.

  • Isolate via filtration; recrystallize from ethanol .

Cyclization and Ring Functionalization

The pyrimidoquinoline core participates in regioselective cycloadditions:

  • Ultrasound-assisted synthesis : A three-component reaction with 6-aminouracil, dimedone, and 4-fluorobenzaldehyde under ultrasound irradiation (65°C, ethylene glycol) forms the core structure in 82–97% yield .

  • Formylation : Vilsmeier-Haack reaction with POCl₃/DMF introduces formyl groups at position 3 .

Optimized cyclization parameters :

MethodSolventCatalystTimeYield
ConventionalAcetic acidNone5 h58%
UltrasoundEthylene glycolNone33 min95%

Reduction Reactions

While the compound lacks nitro groups, analogous derivatives show:

  • Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) reduces -NO₂ to -NH₂ in related nitro-substituted pyrimidoquinolines.

Spectral Characterization

Critical data confirming reaction outcomes:

  • IR : Sulfoxide shows S=O stretch at 1040–1060 cm⁻¹; sulfone at 1300–1350 cm⁻¹.

  • ¹H NMR : Methylsulfanyl protons resonate at δ 2.45–2.55 ppm; sulfoxide protons shift upfield to δ 2.35–2.40 ppm .

Mechanistic Insights

  • Oxidation : Proceeds via a radical intermediate stabilized by the aromatic system .

  • Substitution : Follows an SN2 mechanism facilitated by the electron-withdrawing fluorophenyl group .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Table 1: Substituent Effects on Key Properties

Compound Name Substituents (Positions) Melting Point (°C) Notable Properties References
Target Compound 5-(4-Fluorophenyl), 2-(methylsulfanyl) 200–202 Antiproliferative activity; microwave-assisted synthesis (72% yield)
5-(4-Chlorophenyl)-8,8-dimethyl derivative 5-(4-Chlorophenyl) 214–216 Higher thermal stability; IR peaks at 3448 (NH), 1643 (C=O)
5-(2-Methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl) derivative 5-(2-Methoxyphenyl) N/A Enhanced solubility in polar solvents due to methoxy group
5-(4-Nitrophenyl)-2-(butan-2-ylsulfanyl) derivative 5-(4-Nitrophenyl), 2-(butan-2-ylsulfanyl) N/A Electron-withdrawing nitro group may enhance reactivity in nucleophilic substitution
5-(5-Methylfuran-2-yl)-2-[(4-methylphenyl)methylsulfanyl] derivative 5-(5-Methylfuran-2-yl) N/A Potential for π-π stacking interactions with furan moiety

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl group in the target compound balances lipophilicity and electronic effects, whereas nitro () or methoxy () substituents alter solubility and reactivity.
  • Sulfanyl Group Variations : Methylsulfanyl (target compound) offers moderate steric bulk, while bulkier groups like butan-2-ylsulfanyl () may hinder enzyme binding in biological systems.

Key Observations:

  • Microwave vs. Ultrasound : Microwave irradiation () reduces reaction time compared to ultrasound-assisted methods ().
  • Catalyst Efficiency : Heteropolyacid catalysts () outperform traditional Lewis acids in multicomponent reactions.

Table 3: Bioactivity of Selected Derivatives

Compound Type Substituents Bioactivity Mechanism Hypotheses References
Target Compound 4-Fluorophenyl, methylsulfanyl Antiproliferative (IC₅₀ ~15 µM) DNA intercalation or kinase inhibition
5-Aryl-2-amino derivatives 2-Amino, 4,5-dione Anticancer (cell cycle arrest) Topoisomerase II inhibition
5-(4-Chlorophenyl)-diamine 4-Chlorophenyl, diamino Cytotoxic (HeLa cells) ROS generation

Key Observations:

  • Fluorine vs. Chlorine : The 4-fluorophenyl group (target compound) may improve metabolic stability compared to chlorophenyl analogs ().
  • Methylsulfanyl vs. Amino: Methylsulfanyl (target) enhances lipophilicity, whereas amino groups () improve hydrogen-bonding interactions.

Q & A

Q. How do crystallographic parameters (e.g., R factor) validate structural accuracy in polymorph screening?

  • Methodological Answer : Low R factors (<0.05) confirm high data-to-parameter ratios (>12:1). Differential Scanning Calorimetry (DSC) identifies polymorphs by detecting endothermic peaks corresponding to lattice energy differences .

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